molecular formula C19H18BrNO3 B214342 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214342
M. Wt: 388.3 g/mol
InChI Key: MUMVQVZNEOXUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly known as BRD-4 inhibitor and has been extensively studied for its ability to inhibit the activity of bromodomain-containing protein 4 (BRD-4), which plays a crucial role in the development of various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one activity, which plays a crucial role in the development and progression of various diseases. 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression through the recognition of acetylated lysine residues on histone proteins. The inhibition of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one activity by 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one results in the downregulation of various genes involved in the development and progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one are primarily related to its ability to inhibit the activity of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. The inhibition of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one activity results in the downregulation of various genes involved in the development and progression of diseases, including cancer, inflammatory disorders, and cardiovascular diseases. The 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one inhibitor has also been shown to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines in inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments include its ability to effectively inhibit the activity of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, which plays a crucial role in the development and progression of various diseases. The 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one inhibitor has also been shown to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines in inflammatory disorders.
The limitations of using 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments include its potential toxicity and limited solubility in aqueous solutions. The 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one inhibitor may also have off-target effects on other proteins and genes, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. These include:
1. The optimization of the synthesis method to improve the yield and purity of the compound.
2. The development of more potent and selective 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one inhibitors with reduced off-target effects.
3. The evaluation of the efficacy and safety of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in preclinical and clinical studies.
4. The investigation of the potential therapeutic applications of the 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one inhibitor in other diseases, such as neurological disorders and metabolic diseases.
5. The development of novel drug delivery systems to improve the solubility and bioavailability of the 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one inhibitor.
Conclusion:
In conclusion, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. The 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one inhibitor works by inhibiting the activity of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, which plays a crucial role in the development and progression of diseases. Despite its potential advantages, the use of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments should be carefully evaluated due to its potential toxicity and limited solubility in aqueous solutions. Future research should focus on the optimization of the synthesis method, the development of more potent and selective 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one inhibitors, and the evaluation of the efficacy and safety of the compound in preclinical and clinical studies.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can be achieved through a multi-step process involving the reaction of various reagents and solvents. The most commonly used method involves the reaction of 3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one with 2-(2,5-dimethylphenyl)-2-oxoacetic acid and bromine in the presence of a suitable base. The resulting product is then purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

The 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. In cancer, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to play a crucial role in the development and progression of various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one activity by 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to effectively suppress tumor growth and induce apoptosis in cancer cells.
Inflammatory disorders, such as rheumatoid arthritis and psoriasis, are characterized by the overproduction of pro-inflammatory cytokines, which can be inhibited by the 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one inhibitor. The inhibition of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one activity has also been shown to reduce the risk of cardiovascular diseases by reducing the expression of pro-inflammatory genes in vascular smooth muscle cells.

properties

Product Name

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C19H18BrNO3/c1-11-4-5-12(2)14(8-11)17(22)10-19(24)15-9-13(20)6-7-16(15)21(3)18(19)23/h4-9,24H,10H2,1-3H3

InChI Key

MUMVQVZNEOXUDE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Origin of Product

United States

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